Ethyl 2-amino-5-fluorobenzoate
CAS No.: 391-93-5
Cat. No.: VC7915899
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391-93-5 |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | ethyl 2-amino-5-fluorobenzoate |
Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |
Standard InChI Key | HSKOREORSSOUOG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=C1)F)N |
Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)F)N |
Introduction
Chemical Structure and Physical Properties
Molecular Configuration
The compound’s structure (Figure 1) is characterized by:
-
Amino group (-NH₂) at position 2.
-
Fluorine atom (-F) at position 5.
-
Ethyl ester (-COOEt) at position 1.
This substitution pattern enhances its reactivity in electrophilic and nucleophilic reactions due to the electron-withdrawing fluorine and electron-donating amino group .
Physical Properties
Key physical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 183.18 g/mol | |
Density | 1.218 g/cm³ | |
Boiling Point | 313.9°C at 760 mmHg | |
Flash Point | 143.6°C | |
Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.68, indicating moderate lipophilicity .
Synthesis Methods
Industrial Synthesis
A patented route (CN1477097A) involves three steps :
-
Condensation: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
-
Cyclization: Treatment with concentrated sulfuric acid yields 5-fluoro-1H-indole-2,3-dione.
-
Oxidation: Alkaline hydrogen peroxide oxidizes the intermediate to 2-amino-5-fluorobenzoic acid, followed by esterification with ethanol.
Yield: ~70–80% after purification .
Laboratory-Scale Synthesis
Alternative methods include:
-
Direct esterification of 2-amino-5-fluorobenzoic acid with ethanol using p-toluenesulfonic acid as a catalyst .
-
Pd-catalyzed cross-coupling for introducing fluorine at position 5.
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 2-amino-5-fluorobenzoate serves as a precursor for:
-
Anticancer agents: Derivatives inhibit kinase enzymes (e.g., EGFR) by mimicking ATP-binding motifs.
-
Antimicrobial compounds: Fluorine enhances membrane permeability, improving activity against Gram-positive bacteria.
Organic Synthesis
-
Suzuki-Miyaura coupling: The brominated analog (ethyl 2-amino-5-bromobenzoate) undergoes cross-coupling with arylboronic acids to form biaryl scaffolds.
-
Peptide mimetics: The amino group facilitates amide bond formation in protease inhibitor design .
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies suggest the compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12 µM, likely due to coordination with the heme iron .
Antimicrobial Efficacy
Preliminary data against Staphylococcus aureus:
Parameter | Value |
---|---|
MIC (Minimum Inhibitory Concentration) | 32 µg/mL |
MBC (Minimum Bactericidal Concentration) | 64 µg/mL |
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume